molecular formula C13H24N2O B2553404 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one CAS No. 2097927-04-1

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one

Cat. No.: B2553404
CAS No.: 2097927-04-1
M. Wt: 224.348
InChI Key: RKBXJLVICVYEHR-UHFFFAOYSA-N
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Description

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a cyclohexyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Cyclohexyl(methyl)amino)methyl)-1-methylpyrrolidin-2-one
  • 4-((Cyclohexyl(methyl)amino)methyl)-1-ethylpyrrolidin-2-one
  • 4-((Cyclohexyl(methyl)amino)methyl)-1-propylpyrrolidin-2-one

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both cyclohexyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-14(12-6-4-3-5-7-12)9-11-8-13(16)15(2)10-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBXJLVICVYEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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